Sodium 2-fluorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

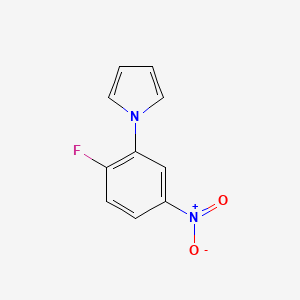

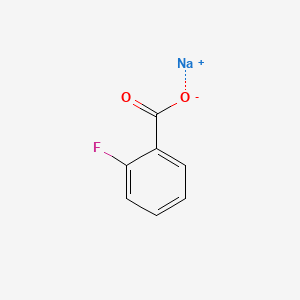

Sodium 2-fluorobenzoate is a useful research compound. Its molecular formula is C7H5FNaO2 and its molecular weight is 163.10 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antipyretic and Analgesic Properties

Sodium 2-fluorobenzoate, along with other fluorobenzoates, has been studied for its antipyretic (fever-reducing) action in rats. Interestingly, this antipyretic effect was not observed in rabbits. These compounds, including this compound, also showed analgesic (pain-relieving) properties in mice, as evidenced by the antiwrithing test. Compared to sodium salicylate, a commonly used antipyretic, this compound is less potent but also less toxic (Lu, Finger, & Krantz, 1962).

Interaction with D-amino Acid Oxidase

The interaction of this compound with porcine kidney D-amino acid oxidase has been studied using 19F-NMR spectroscopy. This research provides insights into the binding and inhibition mechanisms of fluorobenzoates with enzymes, which is crucial for understanding their biochemical behavior and potential therapeutic applications (Miura, 1989).

Metabolism by Microorganisms

This compound has been a subject of study in the context of its metabolism by various microorganisms. For instance, a pseudomonad capable of utilizing 2-fluorobenzoic acid as a sole carbon source was identified, which led to the discovery of metabolites like 3-fluorocatechol and 2-fluoromuconic acid. This research is significant for understanding the environmental fate of fluorinated compounds and their potential use in bioremediation (Goldman, Milne, & Pignataro, 1967).

Synthesis of Fluorosalicylic Acid Derivatives

Research has shown that ortho-substituted fluorine in 2,4-difluorobenzoic acid can be selectively replaced by hydroxide, leading to the synthesis of 4-fluoro-2-hydroxybenzoic acid. This study is relevant for the facile synthesis of fluorosalicylic acid derivatives, which have potential applications in various fields including pharmaceuticals and agrochemicals (Umezu, Tabuchi, & Kimura, 2003).

Safety and Hazards

Sodium 2-fluorobenzoate is classified under the GHS07 hazard class . The compound carries the signal word ‘Warning’ and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

Target of Action

Sodium 2-fluorobenzoate primarily targets enzymes involved in the defluorination process . These enzymes, such as 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase, play a crucial role in the biodegradation of fluorinated compounds .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. In one mechanism, 2-fluorobenzoate reacts with molecular oxygen to form a cyclic peroxide intermediate, which is then reduced to catechol . This process involves a single molecule of oxygen supplying the two oxygen atoms of the catechol .

Biochemical Pathways

The defluorination of 2-fluorobenzoate initiates with substrate activation to yield 2-fluorobenzoyl-CoA, which is further converted to F-1,5-dienoyl-CoA isomers . The successive action of two hydroxylases would be expected to produce catechol derived from two separate molecules of oxygen .

Pharmacokinetics

Its lipophilicity, as indicated by Log Po/w values, suggests it may have good bioavailability .

Result of Action

The result of this compound’s action is the formation of catechol from 2-fluorobenzoate, which is achieved through a defluorination reaction proceeding through a cyclic peroxide intermediate . This process supports the biodegradation of fluorinated compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of specific microorganisms capable of enzymatic defluorination can impact the compound’s degradation . Additionally, the compound’s stability and action may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment .

生化学分析

Biochemical Properties

Sodium 2-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It is known to be metabolized by certain bacterial strains, such as Pseudomonas species, which utilize it as a sole carbon source. The metabolism of this compound involves the defluorination of the compound, leading to the formation of catechol and 2-fluorocatechol . The enzymes involved in this process include hydroxylases, which catalyze the hydroxylation of the aromatic ring, and dehalogenases, which facilitate the removal of the fluorine atom. These interactions highlight the compound’s role in microbial degradation pathways and its potential use in bioremediation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to hydroxylases and dehalogenases, which catalyze its conversion to catechol and 2-fluorocatechol. This process involves the formation of a cyclic peroxide intermediate, which is then reduced to catechol Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and metabolic flux

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound is metabolized by hydroxylases and dehalogenases, leading to the formation of catechol and 2-fluorocatechol These enzymes play a crucial role in the defluorination and hydroxylation of the compound, facilitating its conversion to less toxic metabolites

特性

| { "Design of the Synthesis Pathway": "The synthesis of Sodium 2-fluorobenzoate can be achieved through the reaction of 2-fluorobenzoic acid with sodium hydroxide.", "Starting Materials": [ "2-fluorobenzoic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-fluorobenzoic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Acidify the mixture with hydrochloric acid", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Recrystallize the product from ethanol", "Dry the product under vacuum" ] } | |

CAS番号 |

490-97-1 |

分子式 |

C7H5FNaO2 |

分子量 |

163.10 g/mol |

IUPAC名 |

sodium;2-fluorobenzoate |

InChI |

InChI=1S/C7H5FO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10); |

InChIキー |

YIZOXOUTDFWAOL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])F.[Na+] |

正規SMILES |

C1=CC=C(C(=C1)C(=O)O)F.[Na] |

| 490-97-1 | |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)